![molecular formula C15H15N5O4 B2534231 2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034522-29-5](/img/structure/B2534231.png)
2-(benzo[d]isoxazol-3-yl)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a benzo[d]isoxazol-3-yl group and a 4,6-dimethoxy-1,3,5-triazin-2-yl group . The exact properties and uses of this specific compound are not available in the search results.
Synthesis Analysis
While the exact synthesis process for this compound is not available, compounds with similar groups have been synthesized in various ways. For example, 4,6-dimethoxy-1,3,5-triazin-2-yl group can be used as a condensing agent for the transformation of carboxylic acids and amines to the corresponding amides .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d]isoxazol-3-yl group is a heterocyclic compound, and the 4,6-dimethoxy-1,3,5-triazin-2-yl group is a triazine derivative .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazine Derivatives
Research shows the synthesis of triazine derivatives, which include the compound , has applications in developing various pharmaceuticals and agrochemicals. Triazines and their derivatives are known for their potential pharmacological properties (Chau, Malanda, & Milcent, 1997).
Novel Synthesis Methods
Innovative synthesis methods for derivatives of benzodiazepines and benzoxazoles, which are chemically related to the compound , have been explored. These methods contribute to the advancement of pharmaceutical research, particularly in the development of new therapeutic agents (Troxler & Weber, 1974).
Tandem Palladium-Catalyzed Synthesis
A novel method involving palladium-catalyzed synthesis for related compounds has been developed. This method enhances the efficiency of synthesizing complex organic molecules, which can be pivotal in medicinal chemistry (Gabriele et al., 2006).
Potential Pharmacological Applications
Precursor for Pharmaceutical Compounds
The compound serves as a precursor for the synthesis of various pharmacologically active derivatives. Its transformation into different derivatives opens pathways for the development of new drugs (Khodot & Rakitin, 2022).
Benzodiazepine Site Agonists
Research on similar compounds has led to the discovery of functionally selective inverse agonists at the benzodiazepine site of GABA receptors, indicating potential applications in cognitive enhancement and therapy for neurological disorders (Chambers et al., 2004).
Acyl-CoACholesterol O-Acyltransferase-1 Inhibitors
Derivatives of the compound have been identified as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be crucial in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Agricultural and Environmental Research
- Allelochemicals in Agriculture: Derivatives of benzoxazolinone, which are structurally similar, have been studied as allelochemicals in crops like wheat, rye, and maize. Understanding these compounds' transformation in the soil is vital for exploiting their properties to suppress weeds and soil-borne diseases (Fomsgaard, Mortensen, & Carlsen, 2004).
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4/c1-22-14-17-12(18-15(19-14)23-2)8-16-13(21)7-10-9-5-3-4-6-11(9)24-20-10/h3-6H,7-8H2,1-2H3,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFQYJPQKZUUNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNC(=O)CC2=NOC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.